molecular formula C11H18ClN7O B11658344 6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11658344
M. Wt: 299.76 g/mol
InChI Key: PAVUDQKUDGDKGP-UHFFFAOYSA-N
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Description

6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines elements of oxazolidine and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the chloromethyl group. The triazine ring is then synthesized and attached to the oxazolidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The triazine ring is known to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE apart is its combination of the oxazolidine and triazine rings, which provides unique chemical properties and reactivity. This makes it a valuable compound for various advanced applications in scientific research and industry .

Properties

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

IUPAC Name

6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18ClN7O/c1-17(2)9-14-10(18(3)4)16-11(15-9)19-6-7(5-12)20-8(19)13/h7,13H,5-6H2,1-4H3

InChI Key

PAVUDQKUDGDKGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CC(OC2=N)CCl)N(C)C

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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